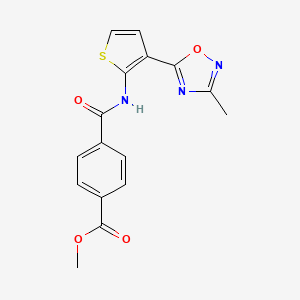

Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound characterized by its unique molecular structure This compound is part of the broader family of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole with thiophen-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, helps in obtaining the desired product with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate could leverage this property for therapeutic applications against resistant bacterial infections.

Anticancer Activity

The incorporation of oxadiazole derivatives in anticancer drug development has been widely documented. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neurological Applications

Recent patents have highlighted the potential use of oxadiazole-containing compounds in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may interact with tau proteins involved in neurodegeneration, presenting a novel approach to managing tauopathies . this compound could be explored for similar therapeutic avenues.

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of Oxadiazole Ring : The initial step typically involves the condensation reaction between appropriate carboxylic acids and hydrazines to form the oxadiazole ring.

- Thiophene Integration : The introduction of thiophene can be achieved through electrophilic substitution reactions or via coupling reactions with thiophene derivatives.

- Carbamate Formation : The final product is obtained by reacting the oxadiazole-thiophene intermediate with methyl 4-bromobenzoate under basic conditions to yield the desired carbamate structure.

These synthetic pathways highlight the versatility and complexity involved in developing this compound for various applications.

Agricultural Chemicals

Due to its potential biological activity, this compound may find applications in agriculture as a pesticide or herbicide. Compounds with similar structures have been shown to possess fungicidal and insecticidal properties .

Material Science

The unique properties of oxadiazoles make them suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism by which Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific active sites and modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness: Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate stands out due to its unique combination of functional groups and structural features

Actividad Biológica

Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Molecular Formula: C12H12N2O4

Molecular Weight: 248.24 g/mol

IUPAC Name: this compound

CAS Number: 1338673-74-7

Purity: 95%

Synthesis

The synthesis of this compound typically involves the reaction of methyl benzoate derivatives with thiophenes and oxadiazoles. The specific conditions and reagents can vary based on the desired purity and yield.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including:

- Antimicrobial Activity: Many oxadiazole derivatives show promising antibacterial and antifungal properties. Studies have demonstrated that similar compounds can inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Properties: There is growing evidence that oxadiazole derivatives can act as inhibitors of cancer cell proliferation. For instance, compounds with similar structures have been shown to disrupt protein-protein interactions critical for cancer cell survival .

- Anti-inflammatory Effects: Some studies suggest that oxadiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a study focused on oxadiazole derivatives, one compound exhibited an IC50 value of approximately 34.8 μM against c-Myc-Max dimerization in cancer cells. This inhibition was linked to reduced cell proliferation and increased apoptosis in treated cell lines . Such findings suggest that this compound may share similar mechanisms.

Case Study 2: Antimicrobial Efficacy

Another investigation into a series of oxadiazole derivatives highlighted their effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa. The study reported minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties . The structural similarities to this compound suggest potential for similar activity.

Research Findings

Recent studies have provided insights into the mechanisms by which oxadiazole derivatives exert their biological effects:

Propiedades

IUPAC Name |

methyl 4-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-17-14(23-19-9)12-7-8-24-15(12)18-13(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCZRDEWGJHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.